1-Bromo-4-(trifluoromethoxy)benzene

C–H Functionalization Palladium Catalysis Direct Arylation

1-Bromo-4-(trifluoromethoxy)benzene (CAS 407-14-7) is a para-substituted aryl bromide bearing the electron-withdrawing trifluoromethoxy (-OCF₃) group. With a molecular formula of C₇H₄BrF₃O and a molecular weight of 241.01 g/mol, this compound exists as a colorless to yellow liquid with a density of 1.622 g/mL at 25°C, a boiling point of 80°C at 50 mmHg, and a refractive index (n²⁰/D) of 1.461.

Molecular Formula C7H4BrF3O
Molecular Weight 241 g/mol
CAS No. 407-14-7
Cat. No. B1268045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-4-(trifluoromethoxy)benzene
CAS407-14-7
Molecular FormulaC7H4BrF3O
Molecular Weight241 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1OC(F)(F)F)Br
InChIInChI=1S/C7H4BrF3O/c8-5-1-3-6(4-2-5)12-7(9,10)11/h1-4H
InChIKeySEAOBYFQWJFORM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-4-(trifluoromethoxy)benzene (CAS 407-14-7): A Core Building Block for Fluorinated Aromatic Synthesis


1-Bromo-4-(trifluoromethoxy)benzene (CAS 407-14-7) is a para-substituted aryl bromide bearing the electron-withdrawing trifluoromethoxy (-OCF₃) group. With a molecular formula of C₇H₄BrF₃O and a molecular weight of 241.01 g/mol, this compound exists as a colorless to yellow liquid with a density of 1.622 g/mL at 25°C, a boiling point of 80°C at 50 mmHg, and a refractive index (n²⁰/D) of 1.461 . Its calculated LogP value of 3.35–4.20 confirms its pronounced lipophilicity, a critical parameter for applications in medicinal chemistry and agrochemical development [1]. The bromine atom serves as an efficient leaving group for diverse transition metal-catalyzed cross-coupling reactions, while the -OCF₃ moiety imparts enhanced metabolic stability and bioavailability to downstream products, making this compound a fundamental building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .

1-Bromo-4-(trifluoromethoxy)benzene Procurement: Why Substitution with Positional Isomers or Alternative Halides Compromises Synthetic Outcomes


The procurement of 1-Bromo-4-(trifluoromethoxy)benzene cannot be substituted with its positional isomers (ortho- or meta-) or alternative halides (iodo- or chloro-analogs) without fundamentally altering downstream synthetic outcomes. While cross-coupling yields may appear superficially similar among trifluoromethoxy-substituted bromobenzene isomers under optimized catalytic conditions [1], the electronic and steric environment dictated by the para-substitution pattern governs regioselectivity in electrophilic aromatic substitution and dictates the spatial orientation of the resulting biaryl or functionalized aromatic core [2]. Furthermore, the bromine leaving group offers a balanced reactivity profile: it is sufficiently labile for efficient oxidative addition in palladium-catalyzed couplings yet exhibits greater bench stability and handling safety compared to the more reactive but light-sensitive iodo-analogs . The following quantitative evidence demonstrates precisely where the para-bromo, para-OCF₃ configuration delivers performance characteristics that alternatives cannot replicate.

Quantitative Differentiation Evidence for 1-Bromo-4-(trifluoromethoxy)benzene (CAS 407-14-7): Head-to-Head Performance Data vs. Closest Analogs


Direct Arylation of Heteroarenes: Comparable Yield Performance Across o/m/p Trifluoromethoxy Bromobenzene Isomers

In a systematic head-to-head study of Pd-catalyzed direct arylation of heteroarenes, the para-substituted 1-bromo-4-(trifluoromethoxy)benzene was evaluated alongside its ortho- and meta-trifluoromethoxy positional isomers as well as difluoromethoxy- and tetrafluoroethoxy-substituted analogs. Using a standardized catalytic system of 1 mol% Pd(OAc)₂ with KOAc base, similar yields of arylated heteroarenes were obtained across all o/m/p trifluoromethoxy-substituted bromobenzenes [1]. This finding is critical: it demonstrates that the para-isomer delivers reaction efficiency fully equivalent to its meta and ortho counterparts under identical conditions, without the steric hindrance penalties that can affect ortho-substituted substrates in sterically demanding coupling partners or the altered electronic distribution of the meta-isomer. The study further established that this direct arylation route using pre-functionalized polyfluoroalkoxy bromobenzenes is synthetically superior to the alternative two-step sequence involving bromophenol arylation followed by polyfluoroalkylation, offering advantages in cost, operational simplicity, and reduced environmental impact [1].

C–H Functionalization Palladium Catalysis Direct Arylation

Temperature-Dependent Divergent Reactivity: ortho-Lithiation vs. Aryne Generation from a Single Precursor

1-Bromo-4-(trifluoromethoxy)benzene exhibits a uniquely bifurcated reactivity profile when treated with lithium diisopropylamide (LDA) that is strictly temperature-dependent, a property that distinguishes it from non-trifluoromethoxy-substituted aryl bromides. At -100°C, treatment with LDA cleanly generates 5-bromo-2-(trifluoromethoxy)phenyllithium via ortho-lithiation, providing a stable organolithium intermediate for subsequent electrophilic trapping or transmetalation . In contrast, when the reaction temperature is raised to -75°C, the same starting material undergoes elimination of lithium bromide to generate 1,2-dehydro-4-(trifluoromethoxy)benzene, a reactive aryne intermediate that enables access to 1- and 2-(trifluoromethoxy)naphthalenes and other fused aromatic systems via cycloaddition pathways . This temperature-switchable divergence between nucleophilic aromatic functionalization (ortho-lithiation) and aryne-mediated annulation from a single precursor is not observed with the corresponding chloro- or iodo-analogs, which exhibit different lithiation kinetics and elimination thresholds [1].

Organolithium Chemistry Aryne Chemistry Reaction Temperature Control

Lipophilicity Advantage of the Trifluoromethoxy Group vs. Trifluoromethyl and Methoxy Analogs

The trifluoromethoxy (-OCF₃) group confers a distinctive lipophilicity profile compared to structurally related substituents commonly employed in medicinal chemistry. 1-Bromo-4-(trifluoromethoxy)benzene exhibits a calculated LogP value of 3.35–4.20 depending on the computational method employed [1]. By class-level inference from extensive medicinal chemistry structure-activity relationship (SAR) studies, the -OCF₃ group occupies a strategically valuable intermediate lipophilicity space: it is significantly more lipophilic than the methoxy (-OCH₃) group (typical ΔLogP ≈ +0.8 to +1.2) but less lipophilic than the trifluoromethyl (-CF₃) group (typical ΔLogP ≈ -0.3 to -0.6) [2]. This positioning is pharmacokinetically advantageous: the -OCF₃ group enhances membrane permeability and oral bioavailability relative to -OCH₃ without incurring the excessive lipophilicity-driven metabolic liabilities, hERG channel blockade risks, or poor aqueous solubility often associated with -CF₃ substitution [2]. Furthermore, ab initio theoretical studies confirm that the -OCF₃ group exerts a distinctive electronic influence on aromatic ring acidity distinct from both -OCH₃ (electron-donating) and -CF₃ (strongly electron-withdrawing via σ-induction), providing a unique balance of inductive electron withdrawal with resonance electron donation [3].

Lipophilicity (LogP) Drug Design Physicochemical Properties

Established Industrial Synthesis Route with High Reported Yield (83.8%) from Trifluoromethoxybenzene

A documented preparative-scale synthesis of 1-Bromo-4-(trifluoromethoxy)benzene proceeds via direct bromination of trifluoromethoxybenzene using elemental bromine with iron as a Lewis acid catalyst. The reaction, conducted at 100°C for 16 hours, yields the target para-substituted product in 83.8% isolated yield after aqueous workup . This single-step electrophilic aromatic substitution route is operationally straightforward and leverages the inherent para-directing effect of the -OCF₃ substituent to achieve high regioselectivity [1]. In contrast, the synthesis of the ortho- and meta-isomers typically requires more complex multi-step sequences involving diazonium chemistry or directed ortho-metalation strategies with protecting group manipulations, which inherently incur lower overall yields and higher production costs [2]. The established industrial viability of this para-isomer synthesis translates directly to reliable commercial availability, consistent lot-to-lot quality, and cost-effective procurement at scales ranging from research grams to production kilograms.

Electrophilic Aromatic Substitution Industrial Synthesis Process Chemistry

Optimal Application Scenarios for 1-Bromo-4-(trifluoromethoxy)benzene (CAS 407-14-7) Based on Quantified Differentiation Evidence


Pharmaceutical Intermediate: Synthesis of PDE4 Inhibitors and Fluorinated Biaryl Drug Candidates

1-Bromo-4-(trifluoromethoxy)benzene serves as a critical aryl halide partner in Suzuki-Miyaura and related palladium-catalyzed cross-coupling reactions for constructing fluorinated biaryl pharmacophores. The compound has been specifically employed in the synthesis of 4-{[4-[(2-ethylhexyloxy)-6-(4-morpholinylmethyl)-4-trifluoromethyl][1,1-biphenyl]-3-yl]methyl}morpholine, a complex biaryl architecture relevant to PDE4 inhibition and other therapeutic targets . The para-substitution pattern ensures the resulting biaryl products adopt the linear geometry required for optimal target engagement in kinase and GPCR binding pockets. The -OCF₃ group confers enhanced metabolic stability relative to methoxy-containing analogs while maintaining favorable LogP (3.35–4.20) for oral bioavailability . Procurement of this specific building block is essential when synthetic routes demand a para-trifluoromethoxyphenyl moiety that cannot be efficiently accessed through late-stage functionalization of alternative scaffolds [1].

Agrochemical Intermediate: Synthesis of Flurprimidol and Related Plant Growth Regulators

1-Bromo-4-(trifluoromethoxy)benzene is the established industrial intermediate for the synthesis of flurprimidol, a commercial plant growth regulator used extensively in turf management and ornamental horticulture . The para-substitution pattern of the -OCF₃ group is structurally essential for the biological activity of flurprimidol, which functions as a gibberellin biosynthesis inhibitor. Alternative positional isomers or halogen-substituted analogs do not yield the same biological activity profile, as the spatial orientation of the trifluoromethoxyphenyl moiety relative to the pyrimidine core is critical for target enzyme binding . The reliable commercial availability of this compound at industrial scale, supported by the well-established 83.8% yield bromination route from trifluoromethoxybenzene, makes it the cost-effective and logistically practical choice for agrochemical manufacturing programs [1].

Aryne Precursor: Synthesis of 1- and 2-(Trifluoromethoxy)naphthalenes and Fused Aromatic Systems

When treated with lithium diisopropylamide (LDA) at -75°C, 1-Bromo-4-(trifluoromethoxy)benzene undergoes elimination of lithium bromide to generate 1,2-dehydro-4-(trifluoromethoxy)benzene, a versatile aryne intermediate . This reactive species can be trapped in situ with dienes (e.g., furan) or other cycloaddition partners to afford 1- and 2-(trifluoromethoxy)naphthalenes and related fused aromatic systems . This aryne methodology provides direct access to trifluoromethoxy-substituted polycyclic aromatics that would be difficult or impossible to prepare via conventional electrophilic aromatic substitution or cross-coupling routes due to unfavorable regioselectivity or steric constraints. The ability of this single compound to function as both an electrophilic coupling partner (via bromine displacement) and an aryne precursor (via -75°C elimination) distinguishes it from simpler aryl bromides lacking the -OCF₃ group and offers unique synthetic versatility to discovery chemistry programs [1].

Direct Arylation Substrate: C–H Functionalization of Heteroarenes Under Mild Catalytic Conditions

Based on the systematic study of polyfluoroalkoxy-substituted bromobenzenes in Pd-catalyzed direct arylation , 1-Bromo-4-(trifluoromethoxy)benzene is an optimal substrate for C–H functionalization of 5-membered heteroarenes. The reaction proceeds with only 1 mol% Pd(OAc)₂ catalyst loading and KOAc as an inexpensive base, delivering high yields of arylated heteroarenes while generating only HBr/KOAc as byproducts . This direct arylation approach offers significant advantages over traditional Suzuki-Miyaura coupling for heteroarene functionalization, including elimination of the need to pre-functionalize the heteroarene as an organoboron reagent, reduced step count, and lower overall cost. The demonstrated equivalent performance of the para-trifluoromethoxy isomer relative to its ortho- and meta- counterparts under these conditions means procurement decisions can be driven by the specific structural requirements of the target molecule without concern for compromised reactivity .

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